molecular formula C6H12N2O2 B13478009 rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid

rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid

Cat. No.: B13478009
M. Wt: 144.17 g/mol
InChI Key: IUNRHKPPQLCTGF-RFZPGFLSSA-N
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Description

rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and biology. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid typically involves the use of starting materials such as piperidine derivatives. One common method includes the reduction of a corresponding nitro compound followed by carboxylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(2R,4R)-4-methylpiperidine-2-carboxylic acid hydrochloride
  • rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid

Uniqueness

rac-(2R,4R)-4-aminopiperidine-2-carboxylic acid is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological molecules. This makes it distinct from other similar compounds that may have different stereochemical configurations or functional groups.

Properties

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2R,4R)-4-aminopiperidine-2-carboxylic acid

InChI

InChI=1S/C6H12N2O2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3,7H2,(H,9,10)/t4-,5-/m1/s1

InChI Key

IUNRHKPPQLCTGF-RFZPGFLSSA-N

Isomeric SMILES

C1CN[C@H](C[C@@H]1N)C(=O)O

Canonical SMILES

C1CNC(CC1N)C(=O)O

Origin of Product

United States

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